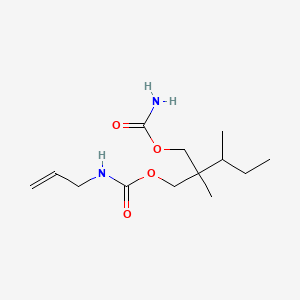

2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate

Description

2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate is a bicarbamate derivative of 1,3-propanediol, featuring a branched sec-butyl group and an allylcarbamate substituent. This compound belongs to a class of synthetic molecules historically investigated for their muscle relaxant and anti-convulsant properties . The 2-position substitution with alkyl groups (e.g., sec-butyl, methyl) and N-carbamate functionalization are critical for modulating pharmacological activity, particularly at GABAA receptors .

Properties

CAS No. |

25385-09-5 |

|---|---|

Molecular Formula |

C13H24N2O4 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-prop-2-enylcarbamate |

InChI |

InChI=1S/C13H24N2O4/c1-5-7-15-12(17)19-9-13(4,10(3)6-2)8-18-11(14)16/h5,10H,1,6-9H2,2-4H3,(H2,14,16)(H,15,17) |

InChI Key |

YLYGPLGSAOZVSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the Diol Precursor: 2-methyl-2-sec-butyl-1,3-propanediol

The key intermediate for the target compound is 2-methyl-2-sec-butyl-1,3-propanediol , which is synthesized via a hydroformylation and subsequent condensation process starting from 2-methyl-1-butene .

Hydroformylation of 2-methyl-1-butene

- Reaction : 2-methyl-1-butene is hydroformylated with carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium or cobalt-based catalyst.

- Product : Formation of 3-methyl-pentanal.

- Conditions : Mild temperature range of 60–100 °C, pressure conditions suitable for hydroformylation.

- Catalyst : A first catalyst specific for hydroformylation (often rhodium complexes).

Condensation with Formaldehyde

- 3-methyl-pentanal undergoes condensation with formaldehyde in a basic medium (aqueous sodium hydroxide) to form alpha-sec-butylacrolein .

- The formaldehyde source can be formaldehyde itself or compounds that generate formaldehyde under reaction conditions.

Partial Hydrogenation and Conversion to Diol

- Alpha-sec-butylacrolein is partially hydrogenated using a second catalyst to yield 2,3-dimethylpentanal .

- This intermediate is then treated with formaldehyde again in the presence of a strong base (e.g., 30% aqueous sodium hydroxide) to form the diol, 2-methyl-2-sec-butyl-1,3-propanediol .

- The reaction is exothermic and typically maintained at 80 °C during base addition.

Purification

- The reaction mixture is separated into phases.

- The organic phase containing the diol is purified by fractional distillation under reduced pressure (e.g., 30 mm Hg at 155 °C).

- The yield of pure diol is approximately 75% based on the starting 2-methyl-1-butene.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroformylation | 2-methyl-1-butene, CO, H₂, catalyst | 3-methyl-pentanal | - | 60–100 °C |

| Condensation with formaldehyde | Formaldehyde, NaOH (30% aq.) | alpha-sec-butylacrolein | - | Basic medium |

| Partial hydrogenation | Catalyst, H₂ | 2,3-dimethylpentanal | - | Controlled hydrogenation |

| Conversion to diol | Formaldehyde, NaOH (30% aq.) | 2-methyl-2-sec-butyl-1,3-propanediol | 75 | Fractional distillation required |

Preparation of the Allylcarbamate Carbamate Derivative

The target compound, 2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate , is synthesized by carbamoylation of the diol intermediate.

Formation of Monocarbamate

- The diol is reacted with diethyl carbonate or phosgene to form a cyclic carbonate or chloroformate intermediate.

- This intermediate is then reacted with allylamine to produce the 2-methyl-2-sec-butyl-3-hydroxy-propyl N-allyl-carbamate (monocarbamate).

Conversion to Dicarbamate

- The monocarbamate is further reacted with an isocyanate or cyanic acid under controlled conditions to form the dicarbamate .

- Typical solvents include anhydrous chloroform.

- Reaction temperatures are maintained between 0–50 °C.

- The reaction mixture is stirred with gas (e.g., hydrochloric acid gas) to facilitate the transformation.

- The product is purified by molecular distillation at reduced pressure (e.g., 0.001–0.002 mm Hg) and collected at 120–125 °C.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Diol + diethyl carbonate/phosgene + allylamine | Diethyl carbonate or phosgene, allylamine, reflux | 2-methyl-2-sec-butyl-3-hydroxy-propyl N-allyl-carbamate | ~70 | Reflux 2 hours, removal of excess amine |

| Monocarbamate + isocyanate/cyanic acid | Anhydrous chloroform, NaOCN, HCl gas, 0–50 °C | This compound | ~70-75 | Molecular distillation purification |

Detailed Research Outcomes and Notes

- The overall yield for the diol intermediate is approximately 75% with high purity (99.8% by GC analysis).

- The preparation method avoids the need for highly pure starting materials; commercial grade 2-methyl-1-butene (~96% purity) is sufficient.

- The multi-step process is efficient, technically simple, and can be conducted in batch or continuous modes without complex purification between steps.

- The carbamate formation steps produce colorless liquids or low-melting solids that are soluble in organic solvents but only slightly soluble in water.

- The carbamate derivatives are sensitive to hydrolysis under strong acidic or basic conditions, yielding the diol, ammonia, primary amines, and carbon dioxide.

- Molecular distillation is critical for purification of the final carbamate product, ensuring removal of impurities and obtaining a high-quality compound suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Stage | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Hydroformylation | 2-methyl-1-butene | CO, H₂, Rh/Co catalyst | 60–100 °C | 3-methyl-pentanal | - | Distillation |

| Aldol Condensation | 3-methyl-pentanal | Formaldehyde, NaOH (30% aq.) | 40–80 °C | alpha-sec-butylacrolein | - | Phase separation |

| Partial Hydrogenation | alpha-sec-butylacrolein | Hydrogen, catalyst | Mild hydrogenation conditions | 2,3-dimethylpentanal | - | Distillation |

| Diol Formation | 2,3-dimethylpentanal | Formaldehyde, NaOH (30% aq.) | 80 °C, 30–60 min | 2-methyl-2-sec-butyl-1,3-propanediol | ~75 | Fractional distillation |

| Monocarbamate Formation | Diol | Diethyl carbonate or phosgene, allylamine | Reflux 2 hours | 2-methyl-2-sec-butyl-3-hydroxy-propyl N-allyl-carbamate | ~70 | Distillation |

| Dicarbamate Formation | Monocarbamate | Isocyanate or cyanic acid, NaOCN, HCl gas | 0–50 °C, stirring 5 hours | This compound | ~70-75 | Molecular distillation |

Chemical Reactions Analysis

Types of Reactions

N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Potassium permanganate or hydrogen peroxide in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and 2-(carbamoyloxymethyl)-2,3-dimethylpentanol.

Oxidation: Oxidized derivatives of the ester.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Sleep-Inducing Properties

One of the most notable applications of this compound is its use as a sleep-inducing agent. Research indicates that 2-sec-butyl-2-methyl-1,3-propanediol allylcarbamate carbamate exhibits significant hypnotic effects with a favorable safety profile compared to traditional sleep medications like barbiturates. Studies on experimental animals have shown that lower dosages are effective for inducing sleep without the muscle-paralyzing side effects commonly associated with other sleep aids .

Formulation and Administration

The compound can be formulated into various dosage forms, including pills, tablets, and solutions for injection. Its compatibility with solvents such as polyethylene glycol enhances its usability in pharmaceutical preparations .

Industrial Applications

Polymer Chemistry

In the realm of materials science, this compound serves as an important intermediate in the synthesis of polyurethanes and polycarbonate polyols. These materials are essential in producing coatings, adhesives, and sealants that require enhanced durability and flexibility .

Coatings and Inks

The compound's reactivity allows it to participate in UV-curing processes, making it valuable in the production of high-performance coatings and inks. Its incorporation into formulations can improve the mechanical properties and chemical resistance of the final products .

Environmental Impact

Biodegradability Studies

Recent studies have evaluated the environmental impact of carbamates, including this compound. Research indicates that while some carbamates exhibit toxicity to aquatic organisms, this specific compound has shown lower toxicity levels, suggesting a potentially favorable environmental profile when used responsibly in industrial applications .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Sleep aid formulation | Effective at low doses; fewer side effects |

| Materials Science | Polyurethane production | Enhanced durability and flexibility |

| Coatings | UV-curable inks and coatings | Improved mechanical properties |

| Environmental Impact | Biodegradability assessments | Lower toxicity compared to other carbamates |

Case Study 1: Sleep-Inducing Efficacy

A study conducted on mice demonstrated that this compound induced sleep with a lower dosage requirement than traditional hypnotics. The compound was found to have a wide safety margin between effective doses and toxic doses, making it a promising candidate for further clinical research .

Case Study 2: UV-Curable Coatings

In industrial applications, formulations containing this compound were tested for their performance in UV-curable coatings. Results indicated that coatings produced with this compound exhibited superior adhesion and scratch resistance compared to standard formulations without this additive .

Mechanism of Action

The mechanism of action of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzyme active sites, inhibiting their activity. This mechanism is similar to other carbamate compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological profile of 1,3-propanediol bicarbamates is highly dependent on substituents at the 2-position and N-carbamate groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,3-Propanediol Bicarbamates

Key Observations:

Alkyl vs. Aryl Substitution :

- Alkyl groups (e.g., sec-butyl, propyl) at the 2-position enhance muscle relaxant activity due to optimal steric bulk (5–7 carbons total) . The target compound’s sec-butyl group (4 carbons in the branched chain) may offer intermediate potency.

- Aryl substituents (e.g., phenyl) reduce muscle relaxation but improve anti-convulsant effects, highlighting a trade-off in therapeutic applications .

Dicarbamates (e.g., Carisoprodol) generally exhibit stronger GABAA potentiation than monocarbamates, suggesting the target compound’s dual carbamate groups may enhance efficacy .

Pharmacological and Mechanistic Insights

Muscle Relaxant Activity:

- Carisoprodol’s dicarbamate structure and isopropyl groups confer robust muscle relaxant effects via GABAA receptor potentiation .

- The target compound’s allylcarbamate may introduce unique binding interactions, though its activity is likely attenuated compared to Carisoprodol due to reduced steric bulk at the 2-position (methyl + sec-butyl vs. methyl + propyl) .

Anti-Convulsant Potential:

- Aryl-substituted analogues prioritize anti-convulsant activity, whereas alkyl-substituted derivatives favor muscle relaxation.

Biological Activity

2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate is an organic compound recognized for its potential biological activities, particularly in the field of pharmacology. This compound has garnered attention due to its significant sleep-inducing properties and possible applications in treating sleep disorders and anxiety.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.34 g/mol. It appears as a white crystalline solid, soluble in various organic solvents but exhibiting limited solubility in water. The compound contains a propanediol backbone with two carbamate functional groups, which are crucial for its biological activity.

Research suggests that the biological activity of this compound may be linked to its interaction with neurotransmitter systems involved in sleep regulation. Although the exact mechanisms remain under investigation, preliminary studies indicate that it may modulate neurotransmitter receptors, potentially enhancing sedative effects.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C11H21N2O4 | 272.34 g/mol | Significant sleep-inducing properties |

| 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate | C9H18N2O4 | 246.31 g/mol | Similar sleep-inducing properties |

| N-Allylcarbamic acid derivatives | Varied | Varied | Primarily used in agricultural applications |

Pharmacological Studies

In various animal models, particularly mice, this compound has demonstrated notable sedative effects. Studies have shown that this compound can significantly reduce sleep latency and increase total sleep time when administered at appropriate dosages.

Case Study: Sleep-Inducing Properties

A study conducted on mice indicated that doses of 50 mg/kg resulted in a marked increase in sleep duration compared to control groups receiving saline solution. The compound's effectiveness was comparable to established sedatives, suggesting its potential as a therapeutic agent for insomnia.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene to form a dichlorocarbonate intermediate, which is subsequently converted into the dicarbamate through ammoniation. The stability of the compound under various conditions has been assessed, revealing that it hydrolyzes upon heating or treatment with acids or bases to yield the corresponding propanediol and ammonia.

Future Directions for Research

Further research is essential to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigating its interactions with specific neurotransmitter receptors and exploring its efficacy in human clinical trials will be crucial for determining its viability as a therapeutic agent.

Q & A

Q. What are the recommended storage and handling protocols for 2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate to ensure compound integrity?

- Methodological Answer: Store the compound refrigerated in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption and electrostatic charge buildup. Avoid exposure to ignition sources, and use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles during handling. Although some safety data sheets (SDS) indicate no known hazards (e.g., GHS classification "no known hazard" in and ), standard precautions for carbamate derivatives (e.g., avoiding inhalation, skin contact) should be followed due to potential uncharacterized reactivity .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve carbamate and alkyl/aryl proton signals. Cross-reference with infrared (IR) spectroscopy to identify characteristic carbonyl (C=O) and carbamate (N-H) stretches. Quantitative analysis can utilize gas chromatography (GC) with flame ionization detection (FID) if volatility permits .

Q. How can researchers design a preliminary synthesis route for this compound?

- Methodological Answer: Begin with a stepwise carbamoylation of 2-sec-butyl-2-methyl-1,3-propanediol using allyl isocyanate under anhydrous conditions. Optimize reaction stoichiometry (1:2 molar ratio of diol to isocyanate) in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and isolate the product via vacuum filtration or column chromatography .

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms and stability for derivatives of this compound?

- Methodological Answer: Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, focusing on carbamate bond formation and allyl group reactivity. Employ transition state analysis to identify energy barriers for hydrolysis or thermal degradation. Integrate molecular dynamics simulations to assess solvent effects and stability under varying pH/temperature conditions. Experimental validation should follow computational predictions to refine models .

Q. What statistical experimental design (DoE) approaches optimize reaction yield and purity?

- Methodological Answer: Apply factorial design to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can evaluate interactions between temperature (25°C vs. 50°C), catalyst concentration (0.1% vs. 0.5%), and reaction time (6h vs. 12h). Use response surface methodology (RSM) to identify optimal conditions, minimizing trial numbers while maximizing yield and purity. Validate results with triplicate runs .

Q. How does steric hindrance from the sec-butyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Perform kinetic studies comparing reactivity with less hindered analogs (e.g., tert-butyl derivatives). Use kinetic isotope effects (KIE) or Hammett plots to quantify steric/electronic contributions. Characterize intermediates via X-ray crystallography or NMR to map spatial arrangements. Computational modeling (e.g., molecular orbital theory) can visualize steric clashes and predict regioselectivity in allylcarbamate reactions .

Q. What strategies mitigate degradation during long-term storage or under oxidative conditions?

- Methodological Answer: Conduct accelerated stability testing (40°C/75% relative humidity) to identify degradation pathways (e.g., hydrolysis, oxidation). Add antioxidants (e.g., BHT at 0.01% w/w) or desiccants (e.g., silica gel packs) to storage containers. For oxidative stability, use inert atmospheres (argon or nitrogen) and UV-opaque packaging. Monitor degradation products via LC-MS and adjust storage protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.